5-Chloroquinoline-8-carbaldehyde
Overview
Description
5-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO. It is used in pharmaceutical testing .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Chloroquinoline-8-carbaldehyde can be influenced by its molecular structure. Properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial . As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
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Anti-malarial Drugs Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, quinine, and primaquine .
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Antibacterial Drugs Fluoroquinolones such as ciprofloxacin, which contain a quinoline core, are used as antibacterial drugs .
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Anticancer Drugs Quinoline derivatives like topotecan and camptothecin are used in the treatment of cancer .
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Local Anesthetic Dibucaine, a quinoline derivative, is used as a local anesthetic .
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Anti-tubercular Drugs Bedaquiline, a quinoline derivative, is used in the treatment of tuberculosis .
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Pharmaceutical Testing “5-Chloroquinoline-8-carbaldehyde” is available for purchase online for pharmaceutical testing , suggesting it may be used in the development or testing of new drugs.
Safety And Hazards
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
5-chloroquinoline-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSEQPKHWYRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296138 | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline-8-carbaldehyde | |
CAS RN |
1260794-21-5 | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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